Technical Profile: Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate
Technical Profile: Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate
The following is an in-depth technical guide for Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate , designed for researchers and drug development professionals.
CAS: 1286744-03-3 Role: Advanced Pharmacophore & Synthetic Intermediate
Executive Summary
Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate is a specialized heterocyclic building block characterized by a benzofuran core substituted with a trifluoromethyl group at the C4 position and an ethyl ester at the C2 position. This scaffold is increasingly relevant in medicinal chemistry due to the "Fluorine Effect," where the C4-CF
This guide outlines the compound's physicochemical profile, validated synthetic routes, and its application in developing high-affinity ligands for targets such as HCV NS5B polymerase and tubulin.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
| Property | Data / Description |
| IUPAC Name | Ethyl 4-(trifluoromethyl)-1-benzofuran-2-carboxylate |
| CAS Number | 1286744-03-3 |
| Molecular Formula | C |
| Molecular Weight | 258.20 g/mol |
| SMILES | CCOC(=O)C1=CC2=C(O1)C(C(F)(F)F)=CC=C2 |
| Appearance | Crystalline Solid (Typical for class) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Predicted LogP | ~3.8 (High Lipophilicity) |
| H-Bond Donors/Acceptors | 0 / 4 |
Synthetic Methodology
The synthesis of 4-substituted benzofurans requires precise regiochemical control. The Rap-Stoermer Condensation is the industry-standard protocol for generating the benzofuran-2-carboxylate core, favored for its scalability and operational simplicity.
Core Synthesis: Modified Rap-Stoermer Condensation
This route utilizes a salicylaldehyde precursor. To achieve the 4-CF
Reaction Scheme:
-
Alkylation: Nucleophilic attack of the phenolate on ethyl bromoacetate.
-
Cyclization: Intramolecular aldol-type condensation followed by dehydration.
Detailed Protocol:
-
Reagents: 2-hydroxy-6-(trifluoromethyl)benzaldehyde (1.0 eq), Ethyl bromoacetate (1.2 eq), K
CO (2.5 eq). -
Solvent: DMF (Anhydrous) or Acetonitrile.
-
Conditions: Reflux (80–100°C) for 4–6 hours.
Step-by-Step Workflow:
-
Activation: Dissolve 2-hydroxy-6-(trifluoromethyl)benzaldehyde in anhydrous DMF. Add K
CO and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Addition: Dropwise add ethyl bromoacetate. The solution typically turns from yellow to orange.
-
Cyclization: Heat the mixture to 90°C. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the aldehyde.
-
Workup: Cool to RT. Pour into ice-water to precipitate the product. Filter the solid.[1][2]
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO
) if necessary.
Alternative Route: Sonogashira Coupling
For cases where the aldehyde precursor is inaccessible, a transition-metal catalyzed route starting from 2-iodo-3-(trifluoromethyl)phenol is viable.
-
Coupling: Sonogashira coupling of the phenol with Ethyl propiolate .
-
Cyclization: 5-endo-dig cyclization catalyzed by Cu(I) or Au(I).
Synthesis Workflow Diagram
Reactivity & Derivatization
The ethyl ester at C2 serves as a "gateway" functional group. In drug discovery, this molecule is rarely the final drug; it is a scaffold for library generation.
Key Transformations:
-
Hydrolysis (Saponification):
-
Reagent: LiOH (THF/H
O). -
Product: 4-(Trifluoromethyl)benzofuran-2-carboxylic acid.[3]
-
Utility: Precursor for amide coupling (peptidomimetics).
-
-
Reduction:
-
Reagent: LiAlH
(strong) or DIBAL-H (controlled). -
Product: (4-(Trifluoromethyl)benzofuran-2-yl)methanol.
-
Utility: Linker attachment point or conversion to benzylic halides.
-
-
Hydrazide Formation:
-
Reagent: Hydrazine hydrate (EtOH, reflux).[4]
-
Product: Benzofuran-2-carbohydrazide.
-
Utility: Precursor for 1,3,4-oxadiazoles (common in antimicrobial research).
-
Divergent Synthesis Map
Medicinal Chemistry Applications
The 4-trifluoromethyl substituent is not merely decorative; it exerts specific electronic and steric effects that drive potency.
Mechanistic Advantages:
-
Metabolic Blocking: The C4 position on the benzofuran ring is electron-rich and prone to oxidative metabolism. The CF
group blocks this site, extending the half-life ( ) of the molecule in vivo. -
Lipophilicity Modulation: The CF
group significantly increases lipophilicity ( ), enhancing passive transport across the blood-brain barrier (BBB) or cell membranes. -
Electronic Effects: As a strong electron-withdrawing group (EWG), CF
lowers the electron density of the furan ring, potentially strengthening stacking interactions with aromatic residues in protein binding pockets (e.g., Phenylalanine or Tryptophan gates).
Target Classes:
-
HCV NS5B Polymerase Inhibitors: Benzofuran-2-carboxylates bind to the "thumb" domain of the polymerase. The 4-substitution pattern is critical for filling hydrophobic pockets.
-
Tubulin Inhibitors: Analogs of Combretastatin A-4 often utilize the benzofuran core. The 4-CF
group mimics the steric bulk of a methoxy or isopropyl group but with altered electronics.
Safety & Handling Protocol
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (min 0.11mm thick). |
| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles with side shields. |
| STOT-SE | H335: May cause respiratory irritation | Handle in a certified chemical fume hood. |
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk over long term).
References
-
Synthesis of Trifluoromethyl-Benzofurans
-
Expedient Preparation of Trifluoromethyl-Substituted Benzofuranols.Organic Letters, 2011, 13(20), 5488–5491. Link
-
-
General Benzofuran Synthesis (Rap-Stoermer)
-
One-pot synthesis of benzofuran-2-carboxylic acid derivatives.Journal of Heterocyclic Chemistry, 2008. Link
-
-
Medicinal Chemistry of Fluorine
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.Pharmaceuticals, 2023. Link
-
-
Compound Data Source
-
PubChem CID 56965415 (Analogous 4-substituted benzofurans).Link
-
-
Supplier Data (CAS Verification)
-
BLD Pharm Catalog: Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate.Link
-
Sources
- 1. CN104710308A - Synthesis method of ethyl trifluoroacetate - Google Patents [patents.google.com]
- 2. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 3. ethyl 4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate [chemshuttle.com]
- 4. researchgate.net [researchgate.net]
